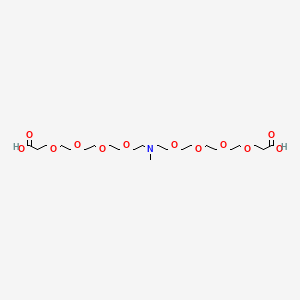

N-Me-N-Bis(PEG4acid)

Description

Contextualization of N-Me-N-Bis(PEG4acid) within Polyethylene (B3416737) Glycol (PEG) Chemistry

Polyethylene glycol is a synthetic polyether formed through the ring-opening polymerization of ethylene (B1197577) oxide. wikipedia.org The resulting polymer consists of repeating ethylene glycol units, typically represented as -(CH2CH2O)n-. wikipedia.org PEG is available in a wide range of molecular weights and can be synthesized with different end-group functionalities and polymer architectures, including linear, branched, Y-shaped, and multi-arm structures. researchgate.netsigmaaldrich.comsigmaaldrich.com These variations allow for the customization of PEG's properties for specific applications. sigmaaldrich.comsigmaaldrich.com

N-Me-N-Bis(PEG4acid) fits into the category of branched PEGs. Branched PEGs are characterized by having multiple polymer chains emanating from a central core or branching points along the main chain. sigmaaldrich.com This structural arrangement leads to a higher density of PEG chains in a smaller hydrodynamic volume compared to linear PEGs of similar molecular weight. This difference in conformation can impact interactions with biological molecules and surfaces. iris-biotech.de

Significance of Branched PEG Architectures in Contemporary Chemical Synthesis

Branched PEG architectures are increasingly significant in contemporary chemical synthesis due to the enhanced properties they offer over linear PEGs. These advantages stem from their unique structural arrangement. Branched PEGs can exhibit increased solubility in various solvents, including water and some organic solvents, owing to their more compact structure. They can also lead to reduced immunogenicity and prolonged circulation times when used in biomedical applications, as the branched structure can more effectively shield conjugated molecules from recognition by the immune system and reduce renal clearance. iris-biotech.degoogle.com

Furthermore, branched PEGs provide multiple attachment points for functional groups or biomolecules, enabling the creation of multifunctional conjugates and materials. axispharm.com This is particularly valuable in areas like drug delivery, where the ability to attach multiple drug molecules or targeting ligands to a single PEG scaffold can improve efficacy and specificity. google.comaxispharm.com The synthesis of branched PEGs often involves reacting a core molecule with functionalized PEG chains or polymerizing ethylene oxide from a multifunctional initiator.

Overview of N-Me-N-Bis(PEG4acid) as a Multifunctional Scaffold

N-Me-N-Bis(PEG4acid) is a specific branched PEG molecule designed with distinct functional groups that make it a valuable scaffold in chemical research. Its structure includes a central N-methylated amine group connected to two PEG4 chains, each terminating in a carboxylic acid group. This combination of features provides multiple points for chemical modification and conjugation.

Dual Carboxylic Acid Functionality

A key feature of N-Me-N-Bis(PEG4acid) is the presence of two terminal carboxylic acid (-COOH) groups. Carboxylic acids are versatile functional groups that can participate in a variety of chemical reactions, particularly those involving the formation of amide or ester bonds. broadpharm.comaxispharm.com This dual functionality allows N-Me-N-Bis(PEG4acid) to be conjugated to molecules containing primary amine or hydroxyl groups. broadpharm.comaxispharm.commedchemexpress.commedchemexpress.com The presence of two such groups on a single molecule enables the creation of branched conjugates or the crosslinking of polymer networks. sigmaaldrich.comaxispharm.com For instance, carboxylic acids can be activated using coupling reagents like EDC or HATU to react with amines, forming stable amide linkages. broadpharm.commedchemexpress.commedchemexpress.combiochempeg.com

Emerging Applications and Research Trajectories of N-Me-N-Bis(PEG4acid)

N-Me-N-Bis(PEG4acid), with its branched structure and dual carboxylic acid functionality, is finding utility in various emerging applications and research areas. Its ability to act as a linker or scaffold makes it particularly relevant in the development of complex molecular architectures and functional materials.

One significant area where similar branched PEG linkers are employed is in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com PEG-based linkers, including branched ones, are used to connect the ligand for the target protein and the ligand for the E3 ligase, influencing the PROTAC's properties such as solubility, cell permeability, and the efficiency of ternary complex formation. medchemexpress.commedchemexpress.com While N-Me-N-Bis(PEG4acid) is listed as a PEG-based PROTAC linker, specific detailed research findings on its direct use in PROTAC synthesis were not extensively detailed in the provided search results. medchemexpress.com

Another area of application for branched PEGs with reactive end groups is in the creation of hydrogels and polymeric scaffolds for tissue engineering and drug delivery. sigmaaldrich.comresearchgate.netnih.govfrontiersin.orgmdpi.comsigmaaldrich.compolyu.edu.hk The multiple arms of branched PEGs allow for crosslinking to form three-dimensional networks. sigmaaldrich.comnih.govsigmaaldrich.com The terminal carboxylic acid groups of N-Me-N-Bis(PEG4acid) could potentially be used to crosslink with polymers or molecules containing amine or hydroxyl groups, contributing to the formation of such materials. These scaffolds can be designed to mimic the natural extracellular matrix and provide a controlled environment for cell growth or the sustained release of therapeutic agents. researchgate.netnih.govfrontiersin.orgmdpi.com

Furthermore, the dual functionality of N-Me-N-Bis(PEG4acid) makes it suitable for creating branched conjugates for various purposes, including attaching multiple copies of a molecule to a single PEG scaffold or bridging two different molecules. This is relevant in the development of novel bioconjugates for imaging, diagnostics, or targeted therapy. google.comaxispharm.com

Research trajectories for N-Me-N-Bis(PEG4acid) likely involve exploring its use as a building block in the synthesis of more complex molecules and materials. Its well-defined structure and reactive end groups make it an attractive component for creating tailored conjugates and networks with specific chemical and biological properties. Future research may focus on optimizing synthesis routes, exploring novel conjugation strategies, and investigating its performance in various applications, particularly in the biomedical field.

Here is a table summarizing some key properties and functionalities of N-Me-N-Bis(PEG4acid):

| Feature | Description | Significance |

| Branched Architecture | Two PEG4 chains emanating from a central core. | Influences hydrodynamic volume, potentially impacting pharmacokinetics. |

| Dual Carboxylic Acid Ends | Two -COOH groups at the termini of the PEG4 chains. | Allows for conjugation to amine- or hydroxyl-containing molecules. broadpharm.commedchemexpress.com |

| N-Methylated Amine Core | Central nitrogen atom with a methyl group and two PEG arms. | Serves as the branching point. |

| PEG4 Chains | Oligomers of four ethylene glycol units. | Provide hydrophilicity and flexibility. wikipedia.orgaxispharm.com |

| Multifunctional Scaffold | Combination of branching and reactive end groups. | Enables synthesis of complex conjugates and materials. sigmaaldrich.comaxispharm.com |

Scope and Objectives of the Research Outline

The scope of research involving N-Me-N-Bis(PEG4acid) is predominantly centered on its application as a versatile linker molecule. A key objective in studies utilizing this compound is the synthesis of heterobifunctional molecules, most notably PROteolysis TArgeting Chimeric molecules (PROTACs). nih.govnih.gov PROTACs are designed to induce the degradation of specific target proteins within cells by hijacking the cell's own ubiquitin-proteasome system. nih.gov The general structure of a PROTAC involves a ligand that binds to an E3 ubiquitin ligase, a ligand that binds to the target protein, and a chemical linker that connects these two ligands. nih.gov

N-Me-N-Bis(PEG4acid) serves as this critical linker component. Research objectives utilizing this compound often focus on leveraging its structure to optimize the properties of the resulting PROTACs or other conjugates. The terminal carboxylic acid groups are specifically exploited for forming stable amide bonds with molecules containing primary amine groups, a common strategy in bioconjugation and the synthesis of PROTACs. The inclusion of the PEG4 chains in the linker structure is aimed at enhancing the solubility of the final conjugate in aqueous environments and potentially influencing its pharmacokinetic properties, facilitating its interaction with biological targets.

Detailed research findings related to N-Me-N-Bis(PEG4acid) within this scope include its characterization as a PEG-based PROTAC linker. Studies demonstrate the feasibility of using the carboxylic acid moieties for conjugation reactions, enabling the creation of diverse chemical probes and potential therapeutic agents. The molecular formula of N-Me-N-Bis(PEG4acid) has been determined to be C23H45NO12, with a molecular weight of 527.6. nih.gov This chemical definition is fundamental to its identification and use in synthesis. While detailed experimental data such as comprehensive spectroscopic analyses or specific reaction yields for the synthesis of N-Me-N-Bis(PEG4acid) itself are often reported within the context of the larger research projects where it is utilized as an intermediate, its defined structure and reactive groups are the primary focus for its application in advanced chemical research.

The following table summarizes key chemical identifiers and properties of N-Me-N-Bis(PEG4acid):

| Property | Value |

| Chemical Formula | C23H45NO12 |

| Molecular Weight | 527.6 |

| CAS Number | 2055014-77-0* |

*Note: The CAS number 2055014-77-0 is associated with the HCl salt of N-Me-N-Bis(PEG4acid) in some sources.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO12/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28/h2-21H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLKSZBFWWZTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving N Me N Bis Peg4acid

Convergent and Divergent Synthetic Routes to N-Me-N-Bis(PEG4acid)

While specific detailed synthetic routes for N-Me-N-Bis(PEG4acid) are not extensively described in the immediate search results, general strategies for synthesizing similar branched PEG derivatives with terminal carboxylic acids can be inferred and applied. Both convergent and divergent approaches are commonly employed in the synthesis of branched polymers.

A divergent approach would typically involve starting with a core molecule and sequentially adding the PEG chains and terminal functional groups. A convergent approach, on the other hand, would involve synthesizing the branched arms (PEG chains with protected carboxylic acids) separately and then coupling them to the N-methylated core. The choice of route often depends on the availability of starting materials, the desired purity, and the scale of synthesis.

Strategies for Constructing the N-Methylated Branched Core

The core of N-Me-N-Bis(PEG4acid) is an N-methylated nitrogen atom from which the two PEG4 chains emanate. The construction of this core would likely involve the alkylation of a nitrogen-containing precursor with a methyl group. The branching structure implies that the nitrogen atom is secondary or tertiary, allowing for the attachment of two PEG chains. While the specific precursor for N-Me-N-Bis(PEG4acid) is not detailed, related branched PEG structures are synthesized using core molecules like glycerol (B35011) ethoxylate or pentaerythritol (B129877) ethoxylate, which provide multiple hydroxyl groups for PEG chain attachment. rsc.org In the case of an N-methylated core, a methylamine (B109427) derivative could serve as the starting point for attaching the PEG chains.

Incorporation of PEG4 Chains through Etherification or Amidation

The PEG4 chains, consisting of four ethylene (B1197577) glycol repeating units, are attached to the N-methylated core. This attachment can typically be achieved through etherification or amidation reactions, depending on the functional groups present on the core and the PEG chains.

If the core is an alcohol (though less likely for a direct N-methylated core in this specific structure), etherification with activated PEG chains (e.g., mesylates or tosylates) could be employed. More likely, given the nitrogen core, the PEG4 chains might be introduced with terminal groups reactive towards amines, such as activated esters or alkyl halides, forming amide or tertiary amine linkages, respectively.

Another approach involves the use of pre-synthesized PEG chains with a reactive group at one end and a protected carboxylic acid at the other. These PEG chains can then be coupled to the N-methylated core.

Terminal Carboxylic Acid Introduction and Protection/Deprotection

The terminal functional groups of N-Me-N-Bis(PEG4acid) are carboxylic acids. These are typically introduced at the end of the PEGylation process. If the PEG chains are incorporated with protected carboxylic acids (e.g., as esters), a final deprotection step is required to yield the free carboxylic acid. glpbio.com Common protecting groups for carboxylic acids include tert-butyl esters, which can be removed under acidic conditions. precisepeg.com

Alternatively, the PEG chains could be introduced with terminal hydroxyl groups, which are then oxidized to carboxylic acids. Methods for the oxidation of terminal PEG alcohols to carboxylic acids have been reported. researchgate.net

Functionalization and Derivatization Strategies

The terminal carboxylic acid groups of N-Me-N-Bis(PEG4acid) are key functionalities for further derivatization, enabling conjugation to other molecules, such as ligands for E3 ligases or target proteins in the context of PROTAC synthesis. medchemexpress.comglpbio.com

Amide Bond Formation with Primary Amines using Activating Agents (e.g., EDC, HATU)

Carboxylic acids readily react with primary amines to form stable amide bonds. This reaction typically requires the use of activating agents to facilitate the coupling. broadpharm.comcd-bioparticles.netbiochempeg.com Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. cd-bioparticles.netcreativepegworks.comnih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) is another widely used coupling agent, known for its effectiveness in forming amide bonds, particularly in peptide synthesis. glpbio.combroadpharm.combiochempeg.comacs.org The reaction generally involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the primary amine.

The reaction conditions (solvent, temperature, reaction time, and the molar ratio of reactants and coupling agents) are optimized depending on the specific amine and the desired yield and purity.

Esterification Reactions for Controlled Release or Prodrug Design

The carboxylic acid groups can also undergo esterification reactions with alcohols to form esters. This transformation can be utilized for various purposes, including the creation of prodrugs or for achieving controlled release of conjugated molecules. Ester linkages can be designed to be cleavable under specific physiological conditions (e.g., enzymatic hydrolysis or pH-dependent cleavage), allowing for the controlled release of the attached cargo.

Esterification reactions can be catalyzed by acids or bases, or they can be promoted by coupling agents similar to those used in amide bond formation, albeit with an alcohol instead of an amine. The choice of alcohol and the reaction conditions dictate the nature and stability of the resulting ester linkage.

While specific examples of esterification of N-Me-N-Bis(PEG4acid) are not detailed in the provided results, the general principles of carboxylic acid esterification are well-established in organic chemistry and applicable to this compound.

Modification of the N-Methyl Group for Enhanced Reactivity or Specificity

The N-methyl group in N-Me-N-Bis(PEG4acid) is part of a tertiary amine. Tertiary amines can participate in various reactions, although their reactivity is generally lower than primary or secondary amines. Potential modifications of the N-methyl group or the nitrogen atom itself could involve quaternization to introduce a permanent positive charge, which might influence solubility or interaction with negatively charged species. Another approach could involve reactions that transiently activate the nitrogen for specific conjugations, although direct modification of the methyl group is less common than reactions at the carboxylic acid termini. Research into N-methylated amino acids and peptides highlights the challenges in coupling to secondary and tertiary amines, suggesting that modifications at the nitrogen center might require specific reaction conditions or activating agents rsc.orgacs.org.

Orthogonal Functionalization Approaches

Orthogonal functionalization refers to the selective modification of one functional group in the presence of others. N-Me-N-Bis(PEG4acid) possesses two identical carboxylic acid groups and a tertiary amine nitrogen, offering opportunities for orthogonal chemistry. The differential reactivity of carboxylic acids compared to tertiary amines and ether linkages is key to achieving selective modifications. rsc.orgrsc.orgbeilstein-journals.org

Carboxylic acids are versatile functional groups that can be selectively reacted with various reagents, particularly in the presence of amines and ethers, under controlled conditions. A common transformation involves the formation of amide bonds with primary amines. This reaction typically requires activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate N-oxide) broadpharm.commedchemexpress.combiochempeg.comaxispharm.combroadpharm.comlibretexts.org. By carefully controlling the reaction conditions, such as pH and the stoichiometry of the reactants and activating agents, it is possible to selectively target the carboxylic acid groups while leaving the tertiary amine and PEG ether linkages intact. biochempeg.comlibretexts.org Carboxylic acids can also be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines and are widely used in bioconjugation biochempeg.combroadpharm.com. Other reactions of carboxylic acids include esterification, reduction to alcohols, and conversion to acid halides or anhydrides, each requiring specific reagents and conditions that can be chosen for selectivity. libretexts.orgnih.gov

The presence of two carboxylic acid groups allows for the sequential derivatization of N-Me-N-Bis(PEG4acid) to create multivalent constructs. By employing controlled reaction conditions and stoichiometric amounts of reactants, it is possible to react only one of the carboxylic acid groups in a first step. Following purification, the second carboxylic acid group can then be reacted with a different molecule, enabling the attachment of two distinct entities to the PEG scaffold. This sequential approach is crucial for synthesizing complex molecules like PROTACs, which require the conjugation of two different ligands (one for an E3 ligase and one for a target protein) to a linker molecule glpbio.commedchemexpress.com. Similarly, it can be used to create branched structures with different functional molecules attached for applications in drug delivery, diagnostics, or materials science. axispharm.comuga.edu

Purification and Characterization Techniques in Synthetic Development

Obtaining N-Me-N-Bis(PEG4acid) and its derivatives in high purity is essential for reliable research and applications. Various analytical and preparative techniques are employed for purification and structural confirmation.

Chromatographic methods are widely used for the purification of PEGylated compounds and molecules with similar complexity to N-Me-N-Bis(PEG4acid). High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for separating components based on their hydrophobicity. acs.orguzh.chchemrxiv.org This method can achieve high purity levels required for downstream applications. The choice of stationary phase, mobile phase gradient, and detection method (e.g., UV-Vis detection if the molecule or conjugated entity has a chromophore, or using a refractive index detector) are optimized based on the specific properties of the compound and impurities. uzh.ch Column chromatography, using phases like silica (B1680970) gel, can also be employed for purification, particularly during intermediate synthesis steps. acs.org

Spectroscopic techniques are indispensable for confirming the structure of N-Me-N-Bis(PEG4acid) and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the types and connectivity of atoms (e.g., proton NMR (¹H NMR) and carbon NMR (¹³C NMR)). acs.org The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the confirmation of the presence of the N-methyl group, the PEG repeating units, and the carboxylic acid protons. acs.org Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure. acs.orgnih.govbroadinstitute.orgyoutube.comyoutube.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly coupled with HPLC (LC-MS) to provide both separation and molecular weight information, aiding in the identification of the target compound and impurities. acs.orgnih.govyoutube.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can help determine the elemental composition of the molecule. acs.org

Purity Assessment and Quality Control in Academic Synthesis

Ensuring the purity of N-Me-N-Bis(PEG4acid) is paramount in academic synthesis, particularly when it is intended for use in downstream applications such as PROTAC synthesis. Quality control in academic settings typically involves a combination of analytical techniques to confirm the identity and purity of the synthesized compound. While specific detailed protocols for N-Me-N-Bis(PEG4acid) in academic synthesis were not extensively detailed in the search results, general principles of purity assessment in organic synthesis apply.

Common methods for purity assessment in academic synthesis include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to confirm the molecular structure and identify impurities, Mass Spectrometry (MS) to verify the molecular weight, and chromatography techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity profile and quantify impurities. whiterose.ac.uk Thin-Layer Chromatography (TLC) is often used as a quick method to monitor reaction progress and get a preliminary indication of purity.

For PEGylated compounds like N-Me-N-Bis(PEG4acid), the presence of residual starting materials, incomplete reaction products, or side products from PEG chain variations can impact downstream applications. Therefore, rigorous purification steps, such as column chromatography or preparative HPLC, are often necessary to obtain the desired purity level. The quality control process in academic synthesis aims to provide sufficient confidence in the compound's identity and purity for proof-of-concept studies and preliminary investigations.

Challenges and Innovations in Scalable Synthesis

Scaling up the synthesis of complex molecules like N-Me-N-Bis(PEG4acid) from academic laboratory scale to larger quantities for research or potential development presents several challenges. These challenges often involve optimizing reaction conditions, developing efficient protecting group strategies, and addressing stereochemical considerations, although the latter is less relevant for the achiral PEG linker backbone of N-Me-N-Bis(PEG4acid) itself, but could be pertinent if incorporated into a larger, chiral molecular architecture.

Optimizing Reaction Conditions for High Yield and Reproducibility

Optimizing reaction conditions is crucial for achieving high yield and reproducibility in the synthesis of N-Me-N-Bis(PEG4acid) at a larger scale. Key parameters that require careful optimization include temperature, reaction time, reactant concentrations, solvent choice, and the selection and loading of catalysts or reagents. whiterose.ac.ukdeskera.comchemrxiv.org

While specific optimization data for the large-scale synthesis of N-Me-N-Bis(PEG4acid) were not found, general principles of reaction optimization in chemical manufacturing aim to reduce production costs and ensure product meets specifications by careful optimization of reaction conditions. deskera.com This involves understanding reaction kinetics and selecting appropriate catalysts. deskera.com

Development of Efficient Protecting Group Strategies

Protecting groups are often employed in organic synthesis to temporarily mask reactive functional groups while transformations are carried out elsewhere in the molecule. tcichemicals.com For N-Me-N-Bis(PEG4acid), which contains carboxylic acid functionalities and a tertiary amine, protecting group strategies might be necessary depending on the specific synthetic route employed and the compatibility of the functional groups with the reaction conditions.

Common protecting groups for carboxylic acids include esters, while amines can be protected as carbamates (e.g., Boc, Fmoc, Cbz), amides, or by silylation. tcichemicals.commasterorganicchemistry.com The choice of protecting group depends on its stability under the reaction conditions, the ease of its installation and removal, and its compatibility with other functional groups present in the molecule. tcichemicals.com Efficient protecting group strategies for scalable synthesis require groups that can be introduced and removed in high yields with minimal side reactions and that are cost-effective. tcichemicals.com Orthogonal protecting groups, which can be removed under different conditions, are particularly useful in multi-step syntheses. tcichemicals.commasterorganicchemistry.com

Some search results mention Boc-protected PEG linkers, indicating that Boc protection of amine or other functionalities is a common strategy in the synthesis of related PEGylated compounds used as linkers. medchemexpress.com The deprotection of Boc groups typically occurs under mild acidic conditions. tcichemicals.commasterorganicchemistry.commedchemexpress.com

N Me N Bis Peg4acid As a Linker in Bioconjugation Chemistry

Principles of PEG-Based Linkers in Bioconjugation

Polyethylene (B3416737) glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer that has become indispensable in bioconjugation. biosynth.comcreative-biolabs.combiochempeg.comadcreview.comucl.ac.bethermofisher.com The incorporation of PEG chains into linker molecules confers several advantages to the resulting bioconjugates.

Enhanced Solubility and Biocompatibility

PEG is widely recognized for its excellent biocompatibility and low toxicity, making it suitable for applications involving biological systems. biosynth.comcreative-biolabs.combiochempeg.comadcreview.comucl.ac.bethermofisher.comalfa-chemistry.com Its inertness minimizes adverse biological reactions upon administration or interaction with biological components. thermofisher.com

Reduction of Non-Specific Interactions and Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, can significantly reduce non-specific binding interactions between the conjugated molecule and biological components such as proteins and cell surfaces. thermofisher.comalfa-chemistry.comnih.govbiorxiv.org The flexible and hydrated PEG chain forms a protective shield around the conjugated entity, sterically hindering interactions that could lead to aggregation or unwanted binding. ucl.ac.benih.gov

Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules. biosynth.comaxispharm.comcreative-biolabs.combiochempeg.comadcreview.comucl.ac.bealfa-chemistry.comresearchgate.netresearchgate.net By masking antigenic sites on the surface of the molecule, the PEG chain can decrease recognition by the immune system, potentially reducing the risk of an immune response. ucl.ac.benih.govresearchgate.net While PEG itself is generally considered non-immunogenic, the potential for anti-PEG antibody formation has been observed in some cases, influenced by factors such as PEG size, structure, and the nature of the conjugated molecule. nih.govbiorxiv.orgresearchgate.netresearchgate.net

Modulation of Pharmacokinetics and Pharmacodynamics

PEG linkers can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of conjugated molecules. biosynth.comaxispharm.comcreative-biolabs.combiochempeg.comadcreview.comalfa-chemistry.comresearchgate.netresearchgate.netualberta.cauzh.chcreativepegworks.com The increased hydrodynamic volume imparted by the PEG chain can reduce the rate of renal clearance, leading to a longer circulation half-life in the bloodstream. biochempeg.comucl.ac.beresearchgate.netualberta.cacreativepegworks.com This prolonged systemic exposure can enhance the therapeutic efficacy of drugs and reduce the frequency of administration. biosynth.combiochempeg.comadcreview.comcreativepegworks.com

Conjugation Mechanisms Utilizing Carboxylic Acid Termini

N-Me-N-Bis(PEG4acid) possesses two terminal carboxylic acid groups. creative-biolabs.comaxispharm.com Carboxylic acids are versatile functional groups in organic chemistry and are widely used for conjugation reactions, primarily by forming stable amide bonds with amine-containing molecules. axispharm.comscispace.comresearchgate.netthermofisher.comresearchgate.net

Amine-Reactive Chemistry (e.g., NHS Ester Formation)

A common strategy for utilizing carboxylic acids in bioconjugation is through activation to form reactive esters, such as N-hydroxysuccinimide (NHS) esters. thermofisher.compapyrusbio.comthieme-connect.comthermofisher.comresearchgate.net The carboxylic acid is typically reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC). thermofisher.comthieme-connect.comresearchgate.net This reaction forms a highly reactive NHS ester intermediate. thermofisher.compapyrusbio.comthermofisher.com

The activated NHS ester then readily reacts with primary amine groups, commonly found in lysine (B10760008) residues at the N-terminus of proteins or on other amine-modified molecules, to form a stable amide bond. thermofisher.comscispace.comresearchgate.netpapyrusbio.comthermofisher.comresearchgate.netsigmaaldrich.com This reaction is typically carried out in aqueous buffers at slightly alkaline pH (pH 7.2-9) where the primary amines are deprotonated and nucleophilic. papyrusbio.comthermofisher.com The formation of NHS esters is a well-established and efficient method for conjugating molecules containing carboxylic acids to amine-containing biomolecules. scispace.comthieme-connect.comresearchgate.netsigmaaldrich.com

Peptide Coupling Reactions

Carboxylic acids are fundamental in peptide synthesis, where amide bonds are formed between the carboxyl group of one amino acid and the amino group of another. wikipedia.orgbachem.com While traditional peptide synthesis involves the stepwise addition of amino acids, the principles of peptide coupling reactions can be applied to link molecules containing carboxylic acids, like N-Me-N-Bis(PEG4acid), to peptides or proteins. biosynth.comualberta.caresearchgate.netpeptide.comgoogle.com

These reactions typically involve activating the carboxylic acid using various coupling reagents, including carbodiimides (EDC, DCC), phosphonium (B103445) reagents (e.g., PyBOP), or aminium reagents (e.g., HATU, HBTU), often in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt) or hydroxyazabenzotriazole (HOAt) to enhance reactivity and minimize side reactions like racemization. researchgate.netbachem.compeptide.comgoogle.com The activated carboxylic acid then reacts with an amine group on the peptide or protein to form an amide linkage. researchgate.netwikipedia.org These methods are robust and widely used for creating stable amide bonds in bioconjugation applications involving carboxylic acid-terminated linkers. scispace.comresearchgate.net

Given its structure with two terminal carboxylic acids, N-Me-N-Bis(PEG4acid) can potentially be used to conjugate two molecules containing amine groups, or sequentially react with different amine-containing molecules, enabling the creation of complex bioconjugates. axispharm.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-Me-N-Bis(PEG4acid) | Not readily available in standard PubChem search results for this specific name. Often listed under vendor catalogs or as part of larger structures like PROTACs. creative-biolabs.commedchemexpress.com A related compound, Bis-PEG4-acid, has a CID. axispharm.com |

| N-hydroxysuccinimide (NHS) | 1077 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 9563295 |

| Dicyclohexylcarbodiimide (DCC) | 7905 |

Data Tables

While specific quantitative data tables directly related to the bioconjugation outcomes or properties of N-Me-N-Bis(PEG4acid) were not extensively available in the search results, the general principles of PEG linkers can be illustrated qualitatively based on the literature.

Table 1: General Effects of PEGylation on Bioconjugate Properties (Based on Literature)

| Property | Effect of PEGylation | Relevance to N-Me-N-Bis(PEG4acid) |

| Solubility | Increased, especially for hydrophobic molecules. axispharm.combiosynth.comaxispharm.comcreative-biolabs.combiochempeg.comthermofisher.com | Enhances solubility of conjugates. |

| Biocompatibility | Generally high, low toxicity. biosynth.comcreative-biolabs.combiochempeg.comadcreview.comucl.ac.bethermofisher.comalfa-chemistry.com | Contributes to suitability for biological applications. |

| Non-Specific Interactions | Reduced binding to proteins and surfaces. thermofisher.comalfa-chemistry.comnih.govbiorxiv.org | Minimizes unwanted interactions. |

| Immunogenicity | Can be reduced by masking antigenic sites. biosynth.comaxispharm.comcreative-biolabs.combiochempeg.comadcreview.comucl.ac.bealfa-chemistry.comresearchgate.netresearchgate.net | Potential to lower immune response to conjugated molecules. |

| Circulation Half-Life | Often increased due to reduced renal clearance. biochempeg.comucl.ac.beresearchgate.netualberta.cacreativepegworks.com | Can lead to prolonged systemic exposure. |

| Proteolytic Stability | Can be enhanced by steric hindrance. ucl.ac.bealfa-chemistry.comcreativepegworks.com | May protect conjugated molecules from degradation. |

This table summarizes general findings regarding PEGylation and applies the principles to the expected behavior of a linker like N-Me-N-Bis(PEG4acid) based on its PEG content.

Application in Protein and Peptide Conjugation

The conjugation of proteins and peptides with polymers like polyethylene glycol (PEG), known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties, such as increasing their hydrodynamic size to reduce renal clearance and providing shielding from proteolytic degradation invivochem.cn. Linkers with carboxylic acid groups, including PEG diacids, are commonly used for modifying proteins and peptides by reacting with amine-containing moieties fishersci.ptepa.govfishersci.cacenmed.com.

N-Me-N-Bis(PEG4acid), with its PEG chains and terminal carboxylic acids, is structurally suited for protein and peptide conjugation. The reaction typically involves activating the carboxylic acid groups of the linker, which then form stable amide bonds with available amine groups on the protein or peptide guidetopharmacology.orgfishersci.pt.

Covalent Attachment to Lysine Residues

Lysine residues are abundant in most proteins and possess a primary amine group in their side chain, making them common targets for conjugation with activated carboxylic acids advancedchemtech.comresearchgate.net. The reaction between activated carboxylic acids and lysine ε-amines results in the formation of a stable amide linkage guidetopharmacology.orgfishersci.pt.

N-Me-N-Bis(PEG4acid), upon activation of its carboxylic acid groups, can react with the lysine residues present on the surface of proteins or peptides. This leads to the covalent attachment of the PEG-based linker. However, since many proteins contain multiple lysine residues, this type of conjugation often results in a heterogeneous mixture of products with varying numbers and positions of attached linkers advancedchemtech.com. While the search results confirm the general principle of PEG diacids reacting with amines on proteins/peptides fishersci.ptepa.govfishersci.cacenmed.com, specific experimental data demonstrating the conjugation of N-Me-N-Bis(PEG4acid) exclusively to lysine residues was not found.

Integration into Synthetic Peptides for Modified Activity

Synthetic peptides are increasingly explored for therapeutic and diagnostic applications. Their activity and properties can be modified by conjugation to other molecules, including polymers like PEG citeab.comnih.gov. Linkers can be integrated into the peptide sequence during synthesis or attached post-synthetically citeab.com.

N-Me-N-Bis(PEG4acid) could potentially be integrated into synthetic peptides or conjugated to them. The carboxylic acid groups could react with amine functionalities introduced into the synthetic peptide, such as an N-terminal amine or the ε-amine of a lysine residue if present citeab.commedchemexpress.com. This conjugation could potentially modify the peptide's solubility, stability, or biological activity by altering its size, charge distribution, or interaction with its environment or target. While the concept of conjugating linkers to synthetic peptides to modify activity is established citeab.comnih.gov, specific detailed research using N-Me-N-Bis(PEG4acid) for this purpose was not identified in the search results. One result mentions N-Me-N-bis(PEG4-acid) in a list related to peptides, suggesting a potential connection, but without detailing the specific application cpu-bioinfor.org.

Role in Oligonucleotide and Nucleic Acid Conjugation

Oligonucleotide and nucleic acid therapeutics face challenges related to stability, cellular uptake, and targeted delivery citeab.comnih.govnih.gov. Conjugation to various entities, including peptides, lipids, carbohydrates, or nanoparticles, is a common strategy to overcome these limitations and enhance their therapeutic potential citeab.commedchemexpress.comnih.govnih.govoup.com. Linkers play a crucial role in connecting the oligonucleotide to these modifying entities nih.gov.

N-Me-N-Bis(PEG4acid), with its hydrophilic PEG chains and reactive carboxylic acid groups, could serve as a linker in oligonucleotide and nucleic acid conjugation. Its carboxylic acid groups could be used to form amide bonds with amine-modified oligonucleotides or with amine-containing ligands or carriers intended for conjugation to nucleic acids chemscene.com.

Surface Modification of Nanoparticles for Nucleic Acid Delivery

Nanoparticles, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, are promising delivery systems for nucleic acid therapeutics researchgate.netnih.govwikipedia.orgnih.govnih.gov. Surface modification of these nanoparticles is often employed to improve their stability in biological fluids, control their biodistribution, and enhance cellular uptake wikipedia.orgnih.gov. PEGylation of nanoparticles is a common surface modification technique that increases their stealth properties and extends their circulation time wikipedia.orgnih.gov.

PEG-based lipids and polymers are frequently used for nanoparticle surface modification wikipedia.orgnih.gov. While N-Me-N-Bis(PEG4acid) is a PEG-based molecule with reactive groups, the search results did not provide specific examples of its direct use for the surface modification of nanoparticles for nucleic acid delivery. However, conceptually, the carboxylic acid groups of N-Me-N-Bis(PEG4acid) could be used to conjugate it to pre-formed nanoparticles displaying amine groups on their surface, or it could be incorporated into the nanoparticle formulation if compatible with the self-assembly process, presenting the carboxylic acids on the surface for subsequent conjugation of targeting ligands or other functionalities. The PEG chains would contribute to the hydrophilic outer layer, potentially enhancing stability and reducing non-specific interactions.

Functionalization of Oligonucleotides for Enhanced Stability or Targeting

Covalent conjugation of oligonucleotides to targeting ligands (e.g., peptides, antibodies, small molecules) or stabilizing moieties (e.g., lipids, polymers) can improve their delivery to specific cells or tissues and protect them from enzymatic degradation citeab.commedchemexpress.comnih.govnih.govoup.com. Linkers are essential components in creating these conjugates nih.gov.

Conjugation to Small Molecules and Other Bioactive Agents

The terminal carboxylic acid groups of N-Me-N-Bis(PEG4acid) serve as key attachment points for conjugating small molecules and other bioactive agents axispharm.commedchemexpress.com. This is typically achieved through the formation of stable amide bonds with amine-containing molecules in the presence of activating agents axispharm.commedchemexpress.com. This reaction is a fundamental technique in bioconjugation, allowing for the covalent linkage of the linker to a wide range of therapeutic or diagnostic molecules. The PEGylated nature of the linker helps to impart favorable properties to the resulting conjugate, such as improved solubility and reduced aggregation, which are often critical for the efficacy and delivery of small molecule drugs and bioactive agents axispharm.com.

The application of linkers like N-Me-N-Bis(PEG4acid) in conjugating small molecules extends to the creation of sophisticated drug delivery systems and targeted therapeutics. For instance, in the context of PROTACs, this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to target protein degradation medchemexpress.commedchemexpress.com. This highlights the linker's role in precisely positioning bioactive molecules to achieve a desired biological outcome.

Creation of Multivalent Systems

The branched structure of N-Me-N-Bis(PEG4acid), possessing two carboxylic acid termini, makes it particularly well-suited for the creation of multivalent systems axispharm.com. Multivalency in biological systems refers to the simultaneous binding of multiple ligands on one entity to multiple receptors on another. This can lead to significantly enhanced binding affinity and altered biological responses compared to monovalent interactions.

In bioconjugation, a branched linker like N-Me-N-Bis(PEG4acid) allows for the attachment of two copies of a small molecule or bioactive agent to a single point on a larger biomolecule or nanoparticle axispharm.comchemscene.com. This strategy has been employed in the development of multivalent protein assemblies and other complex conjugates escholarship.org. For example, conjugating multiple drug molecules or targeting ligands to a carrier molecule via a branched linker can increase the local concentration of the therapeutic agent at a target site or enhance the avidity of binding to a cell surface receptor.

Research into multivalent PROTACs, which utilize linkers to connect multiple copies of ligands, has shown promise in enhancing the formation of ternary complexes and improving target protein degradation efficiency researchgate.net. While the specific N-Me-N-Bis(PEG4acid) structure with two acid groups is suitable for conjugating two amine-containing entities, other branched PEG linkers with varying numbers of arms and functional groups are also utilized to achieve different levels of multivalency chemscene.com. The ability to control the valency of the conjugate is a powerful tool in optimizing their biological activity and pharmacological properties.

Modulation of Bioavailability and Cellular Uptake

The PEG component within N-Me-N-Bis(PEG4acid) plays a significant role in modulating the bioavailability and cellular uptake of conjugated small molecules and bioactive agents axispharm.com. PEGylation, the process of conjugating PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic properties of therapeutics.

One of the primary effects of PEGylation is increasing the hydrodynamic size of the conjugate, which can prolong its circulation half-life by reducing renal clearance and minimizing uptake by the reticuloendothelial system (RES) nih.govmdpi.com. The hydrophilic nature of PEG also enhances the solubility of hydrophobic small molecules, allowing for their formulation and administration in aqueous solutions axispharm.com.

Applications of N Me N Bis Peg4acid in Targeted Therapies

N-Me-N-Bis(PEG4acid) in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a class of heterobifunctional small molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system researchgate.netmdpi.comdundee.ac.uk. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two medchemexpress.comdundee.ac.uksigmaaldrich.com. N-Me-N-Bis(PEG4acid) serves as one such linker component in PROTAC design medchemexpress.comglpbio.com.

Design Principles of PROTAC Linkers

The linker in a PROTAC plays a critical role in its function, influencing physicochemical properties and bioactivity broadpharm.comnih.gov. Key design principles for PROTAC linkers include varying length, composition, and rigidity to optimize the molecule's ability to bring the target protein and E3 ligase into close proximity researchgate.netelifesciences.orgenamine.net. PEG chains, like those in N-Me-N-Bis(PEG4acid), are common linker motifs due to their flexibility and ability to enhance solubility broadpharm.comnih.govdoi.org. The optimal linker length and composition are often determined empirically for each specific PROTAC, as they are crucial for effective ternary complex formation and subsequent degradation broadpharm.comenamine.net.

Facilitating Ternary Complex Formation with E3 Ubiquitin Ligases and Target Proteins

The core mechanism of PROTACs relies on the formation of a ternary complex involving the PROTAC molecule, the target protein, and an E3 ubiquitin ligase researchgate.netnih.govrefeyn.com. N-Me-N-Bis(PEG4acid), as a PROTAC linker, connects the POI-binding ligand and the E3 ligase-recruiting ligand, spatially orienting them to facilitate the interaction between the target protein and the E3 ligase medchemexpress.comsigmaaldrich.combmglabtech.com. The formation of a stable and productive ternary complex is a crucial step for targeted protein degradation elifesciences.orgnih.gov. The linker's properties, such as flexibility and length, are critical for achieving the correct spatial arrangement and induced proximity required for the E3 ligase to ubiquitinate the target protein researchgate.netelifesciences.org.

Impact on Protein Degradation Efficiency and Selectivity

The linker's design, including the use of PEG-based linkers like N-Me-N-Bis(PEG4acid), can significantly impact the efficiency and selectivity of protein degradation mdpi.comelifesciences.org. The linker influences the stability and conformation of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein nih.govbmglabtech.com. Studies have shown that optimizing linker length and composition can enhance degradation potency and improve selectivity, even among highly homologous proteins mdpi.comrsc.org. An inappropriate linker can lead to reduced ternary complex formation and diminished degradation efficiency, potentially resulting in the "hook effect" at higher PROTAC concentrations researchgate.netrefeyn.com.

Development of Dual-Ligand PROTACs and Their Efficacy

N-Me-N-Bis(PEG4acid), with its branched structure featuring two carboxylic acid termini, is particularly suited for the synthesis of multi-ligand PROTACs, such as dual-ligand PROTACs cd-bioparticles.nethodoodo.combroadpharm.com. Dual-ligand PROTACs incorporate more than one copy of either the POI ligand or the E3 ligase ligand, or both researchgate.netrsc.org. Research indicates that dual-ligand PROTACs can exhibit superior degradation efficiency and increased cytotoxicity in vitro compared to their single-ligand counterparts researchgate.netrsc.orgnih.gov. This enhanced activity is attributed to the potential for forming high-avidity, long-lived ternary complexes, which can sustain prolonged protein degradation researchgate.netrsc.orgnih.gov.

Computational Studies in PROTAC Linker Design

Computational approaches play an increasingly important role in rationalizing and optimizing PROTAC design, including linker selection researchgate.netelifesciences.orgcresset-group.com. These studies often involve modeling the structure and dynamics of the PROTAC-induced ternary complex to predict how different linkers, such as PEG-based ones, influence complex formation and stability researchgate.netelifesciences.org. Computational methods can help explore the vast chemical space of potential linkers and guide the synthesis of PROTACs with improved degradation efficiency and selectivity, potentially reducing the need for extensive empirical optimization researchgate.netcresset-group.com.

Integration into Antibody-Drug Conjugates (ADCs)

Linker Functionality in ADC Construction

N-Me-N-Bis(PEG4acid) functions as a linker, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and potentially in Antibody-Drug Conjugates (ADCs). glpbio.commedchemexpress.com Linkers are crucial components of ADCs, connecting a monoclonal antibody to a cytotoxic drug payload. researchgate.netnih.govmedchemexpress.com The linker's chemical and physicochemical properties significantly influence the ADC's potency, in vivo stability, and tolerability. medchemexpress.com

In ADC construction, linkers dictate the drug release mechanism, pharmacokinetics (PK), therapeutic index, and safety. nih.gov They must be stable in systemic circulation to keep the antibody-drug conjugate intact until it reaches the target tissue. nih.gov Upon internalization into the tumor cell, the linker should facilitate the release of the active drug. nih.gov

Branched PEG linkers, such as those potentially incorporating the N-Me-N-Bis(PEG4acid) structure, have been explored in bioconjugation for ADC research and development. broadpharm.comaxispharm.com These linkers can allow the antibody to attach a higher concentration of the ADC payload. broadpharm.com Enzymatic conjugation using branched linkers has been demonstrated as a strategy for constructing homogeneous ADCs with increased Drug-to-Antibody Ratios (DARs), potentially up to 8, without impairing the antibody's antigen binding affinity. rsc.org This approach enables the modular installation of payload molecules. rsc.org

Influence on Drug-to-Antibody Ratio and Stability

The Drug-to-Antibody Ratio (DAR) is a critical attribute of ADCs, representing the average number of drug molecules conjugated to a single monoclonal antibody. nih.govlcms.czbitesizebio.comresearchgate.net The DAR significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity profile. nih.govlcms.czresearchgate.net While lower DAR values (e.g., 2 to 4) can contribute to more stable drug distribution and prolonged therapeutic effects, higher DAR values may lead to increased toxicity in healthy tissues due to the nature of cytotoxic agents. researchgate.net A DAR range of 3.5-4 is generally considered optimal, as values above 4 may result in suboptimal pharmacokinetic profiles and increased toxicity. researchgate.net

Linkers play a vital role in controlling the DAR and the stability of the drug-antibody conjugation in circulation. nih.govlcms.cz Early generation linkers, such as disulfides and hydrazones, were often chemically labile and had short half-lives. nih.gov More recent linkers, including peptide and glucuronide linkers, offer improved stability in systemic circulation. nih.gov The conjugation positions on the antibody also influence the stability and PK of the ADC. researchgate.net

Branched PEG linkers are suggested to enhance ADC research by increasing DAR and improving stability. axispharm.com By allowing for a higher payload concentration with less chemical or enzymatic modification to the antibody structure compared to traditional linear linkers, branched linkers can lead to efficient ADC construction, minimal destabilization of the antibody structure, and potentially enhanced ADC efficacy. rsc.org

Enhancing Solubility and Reducing Aggregation in ADCs

Solubility is a critical factor for the clinical efficacy, safety, and manufacturability of ADCs. evidentic.com Poor solubility can lead to aggregation and precipitation, which can reduce efficacy and increase toxicity. evidentic.com Compared to unconjugated monoclonal antibodies, ADCs often have lower solubility, partly due to the hydrophobic properties of the attached payloads. evidentic.comsigmaaldrich.com

Hydrophilic linkers, such as those containing poly(ethylene glycol) (PEG), can help compensate for the low solubility of numerous candidate payloads. broadpharm.comevidentic.com This can enable higher DARs compared to hydrophobic linkers. evidentic.com Branched PEG linkers are specifically noted for enhancing ADC research by improving solubility and reducing aggregation. axispharm.com

Aggregation of ADCs can occur due to modifications to the antibody protein, often resulting from the chemistry of the linkers and toxins. bitesizebio.com These aggregation events are more frequent with ADCs than with typical monoclonal antibodies. bitesizebio.com Strategies for optimizing solubility include changes to the formulation, payload, or conjugation site, or the addition of a co-solvent. sigmaaldrich.com Incorporating hydrophilic elements like PEG into the linker design, as seen with N-Me-N-Bis(PEG4acid), is a key approach to mitigate solubility challenges and reduce aggregation. broadpharm.comaxispharm.comevidentic.com

Role in Drug Delivery Systems

Improvement of Drug Solubility and Biocompatibility

N-Me-N-Bis(PEG4acid), with its PEG chains and carboxylic acid groups, possesses hydrophilic characteristics. broadpharm.com The incorporation of hydrophilic PEG spacers is a common strategy to increase solubility in aqueous media. broadpharm.com This property is beneficial in drug delivery systems, particularly when dealing with poorly water-soluble drugs. nih.govbiotechrep.irmdpi.com

Improving drug solubility is crucial for enhancing bioavailability and therapeutic efficacy. nih.govmdpi.com Various approaches, including the use of biocompatible polymers and nanoparticles, are explored to improve the solubility of hydrophobic drugs. nih.govbiotechrep.irmdpi.com PEG-based compounds are widely used in drug delivery due to their ability to improve solubility and enhance biocompatibility. mdpi.comnih.gov Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. biotechrep.ir Studies have shown that certain polymeric nanoparticles and microemulsions exhibit good biocompatibility and can effectively encapsulate and deliver hydrophobic drugs. nih.govbiotechrep.ir The PEG component of N-Me-N-Bis(PEG4acid) contributes to its potential to improve the solubility and biocompatibility of associated drug delivery systems.

Surface Modification of Nanocarriers (e.g., Liposomes, Nanoparticles)

Surface modification of nanocarriers, such as liposomes and nanoparticles, is a widely used strategy to improve their properties for drug delivery. nih.govnih.govmdpi.comresearchgate.netresearchgate.net PEGylation, the modification of surfaces with polyethylene (B3416737) glycol, has been considered a standard approach for many years. nih.gov PEGylation increases the surface hydrophilicity of nanoparticles, creating a shield that repels opsonizing blood proteins and other components, thereby increasing their residence time in blood circulation. nih.gov

N-Me-N-Bis(PEG4acid), being a PEG-based compound with reactive carboxylic acid groups, can potentially be used for the surface modification of nanocarriers. The carboxylic acid groups can react with primary amine groups, forming stable amide bonds, which is a common method for conjugating molecules to surfaces. broadpharm.com

Surface modification of liposomes with PEG has been shown to improve their stability and enhance accumulation near tumors. nih.govnih.gov Beyond PEG, liposome (B1194612) surfaces have been modified with various ligands like small molecules, peptides, and antibodies for targeted delivery. nih.govresearchgate.netresearchgate.net These modifications can lead to improved solubility, higher stability, longer circulation time, and specific drug targeting properties. nih.gov While PEGylation is common, alternative surface modifications are also being explored to address its limitations. nih.gov

Controlled Release Mechanisms and Targeted Delivery

Controlled release and targeted delivery are key objectives in the development of advanced drug delivery systems. nih.govopenaccessjournals.comnih.gov Controlled release systems aim to maintain a constant therapeutic level of the drug over an extended period, reducing administration frequency and minimizing side effects. nih.govopenaccessjournals.com Targeted delivery systems aim to deliver medications directly to the site of action, improving efficacy and reducing systemic side effects. openaccessjournals.comnih.gov

N-Me-N-Bis(PEG4acid), as a linker or a component in drug delivery systems, can play a role in achieving controlled release and targeted delivery. The chemical nature of the linker connecting a drug to a carrier or targeting moiety influences the release mechanism. Cleavable linkers, for instance, are designed to release the drug in response to specific stimuli present at the target site, such as changes in pH, redox potential, or enzymatic activity. nih.govmedchemexpress.comgoogle.com

Targeted delivery can be achieved by conjugating targeting molecules, such as antibodies or peptides, to the surface of delivery vehicles. researchgate.netresearchgate.net The PEG component of N-Me-N-Bis(PEG4acid) can contribute to the "stealth" properties of nanocarriers, allowing them to circulate longer and increasing the chance of reaching the target site through passive accumulation (e.g., EPR effect in tumors). nih.govtohoku.ac.jp Furthermore, the functional groups on N-Me-N-Bis(PEG4acid) can be utilized to attach targeting ligands for active targeting strategies. researchgate.netresearchgate.net

Nanoparticle-based carriers and hydrogels are examples of systems designed for controlled and sustained drug release and targeted delivery. nih.govopenaccessjournals.comnih.gov These systems can encapsulate drugs and facilitate their transportation to specific cells or tissues. openaccessjournals.com The design of drug delivery vehicles aims to carry drugs to desired sites of action while reducing adverse side effects. nih.gov

Advancements in Molecular Imaging Probes

The incorporation of N-Me-N-Bis(PEG4acid) into molecular imaging probes leverages its PEG chains to enhance solubility and potentially improve pharmacokinetic properties, while the terminal carboxylic acids serve as key attachment points for imaging agents.

Radiolabeling Strategies using N-Me-N-Bis(PEG4acid)

Radiolabeling is a critical aspect of nuclear medicine imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques require the conjugation of a radioactive isotope (radionuclide) to a targeting molecule that accumulates at the site of interest, such as a tumor or a specific tissue. N-Me-N-Bis(PEG4acid), with its terminal carboxylic acid groups, can be utilized to conjugate to chelators capable of binding various radionuclides. parchem.comglpbio.com The carboxylic acid groups can react with amine-containing moieties on chelators or targeting vectors through stable amide bond formation, typically facilitated by coupling reagents. sigmaaldrich.comchemscene.comarctomsci.com The PEG linkers contribute to the hydrophilicity of the resulting radioconjugate, which can influence its biodistribution and reduce non-specific binding, potentially leading to improved target-to-background ratios in imaging. While direct examples of radiolabeling specifically with N-Me-N-Bis(PEG4acid) were not extensively detailed in the search results, the principle is well-established for similar PEG-acid linkers used to attach chelators for radionuclides like Gallium-68 ([⁶⁸Ga]) or Lutetium-177 ([¹⁷⁷Lu]). nih.gov

Conjugation to Imaging Agents (e.g., Fluorescent Dyes, Chelators)

Beyond radiolabeling, the carboxylic acid functionalities of N-Me-N-Bis(PEG4acid) enable its conjugation to a variety of imaging agents. Fluorescent dyes, such as Cyanine dyes (e.g., Cy5), are widely used for optical imaging in research and diagnostic settings. sigmaaldrich.comchemscene.comuni.lu Related compounds like "Bis-(N,N'-carboxyl-PEG4)-Cy5" and "N-(m-PEG4)-N'-(PEG4-acid)-Cy5" demonstrate the feasibility of conjugating PEG-acid linkers to fluorescent molecules. sigmaaldrich.comchemscene.comuni.lu The terminal carboxylic acids of N-Me-N-Bis(PEG4acid) can form stable amide bonds with amine-modified fluorescent dyes, creating fluorescent probes that can be tracked in biological systems. sigmaaldrich.comchemscene.com Similarly, these acid groups can be used to conjugate to a range of chelating agents designed to bind different metal ions used in imaging (e.g., for MRI or PET). The PEGylation provided by the linker enhances the aqueous solubility of the resulting conjugates, which is crucial for biological applications and can influence their pharmacokinetics and distribution. sigmaaldrich.comchemscene.com

Emerging Applications in Gene Therapy and CRISPR Technologies

The application of N-Me-N-Bis(PEG4acid) in gene therapy and CRISPR technologies primarily lies in its potential role as a component in delivery systems for genetic material or gene-editing components. Gene therapy involves introducing genetic material into cells to treat disease, while CRISPR technologies enable precise editing of the genome. Effective delivery of nucleic acids (DNA or RNA) or CRISPR-associated proteins (like Cas9) into target cells is a major challenge. PEGylation is a common strategy used to modify delivery vehicles, such as nanoparticles or viral vectors, to improve their stability, reduce aggregation, decrease non-specific interactions, and prolong circulation time in vivo. parchem.com

Computational and Theoretical Studies of N Me N Bis Peg4acid

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed understanding of the electronic properties of N-Me-N-Bis(PEG4acid), which are fundamental to its reactivity and interactions.

Density functional theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. ug.edu.gh Such calculations can provide information about the distribution of electrons within N-Me-N-Bis(PEG4acid), which is crucial for understanding its reactivity.

Key electronic properties that can be calculated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For N-Me-N-Bis(PEG4acid), the oxygen atoms of the ether and carboxyl groups would be regions of negative potential, while the hydrogens of the carboxyl groups would be regions of positive potential.

Atomic Charges: These calculations can quantify the partial charge on each atom, providing further insight into the molecule's polarity and potential for electrostatic interactions.

Table 2: Predicted Electronic Properties of N-Me-N-Bis(PEG4acid) Functional Groups from Quantum Chemical Calculations

| Functional Group | Predicted Property | Implication for Reactivity |

| Carboxylic Acid (-COOH) | High positive charge on H, high negative charge on O | Prone to deprotonation; acts as a hydrogen bond donor and acceptor. |

| Ether (-O-) | Negative partial charge on O | Can act as a hydrogen bond acceptor. |

| Tertiary Amine (-N(CH₃)-) | Negative partial charge on N | Can act as a hydrogen bond acceptor; the methyl group is nonpolar. |

Note: These are qualitative predictions based on the known electronic properties of the constituent functional groups.

Quantum chemical calculations can be used to determine the energy barriers associated with conformational changes, such as the rotation around single bonds. acs.org For the PEG chains in N-Me-N-Bis(PEG4acid), the energy barriers for rotation around the C-C and C-O bonds are relatively low, which is consistent with the high flexibility observed in molecular dynamics simulations.

These calculations can also be used to study the energetics of chemical transformations, such as the deprotonation of the carboxylic acid groups. By calculating the energy difference between the protonated and deprotonated states, the acidity (pKa) of the carboxylic acid groups can be estimated. This is important for understanding the charge state of the molecule under different pH conditions.

Molecular Dynamics Simulations for Bioconjugates

The flexibility of the N-Me-N-Bis(PEG4acid) linker is a critical determinant of its function. MD simulations can be employed to explore the conformational landscape of this linker in various biological environments, such as in aqueous solution or when tethered to its binding partners. These simulations reveal that the PEG chain of the linker can adopt a wide range of conformations, from extended to more compact, folded states. The dynamic nature of the linker allows the PROTAC to effectively span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

The formation of a stable ternary complex is a prerequisite for successful protein degradation. The characteristics of the linker, including its length, composition, and flexibility, play a pivotal role in the stability of this complex. nih.govnih.gov Computational models and MD simulations can be used to predict how the N-Me-N-Bis(PEG4acid) linker mediates the interaction between the target protein and the E3 ligase.

The concept of "cooperativity" is central to understanding ternary complex stability. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Positive cooperativity, where the binding of the two proteins is enhanced by the presence of the PROTAC, is often a hallmark of effective degraders. The flexibility and chemical nature of the N-Me-N-Bis(PEG4acid) linker can influence the protein-protein interactions within the ternary complex, thereby modulating cooperativity. While specific data for N-Me-N-Bis(PEG4acid) is not available, general principles suggest that an optimal linker flexibility is required to allow for favorable protein-protein contacts without introducing significant entropic penalties.

A hypothetical representation of how linker properties can be analyzed computationally is presented in the table below.

| Linker Property | Computational Method | Predicted Impact on Ternary Complex |

| Length | Molecular Modeling | Optimal length is crucial; too short may prevent complex formation, too long may lead to unproductive binding. |

| Flexibility | Molecular Dynamics | Allows for an adaptive fit to the protein surfaces, but excessive flexibility can be entropically unfavorable. |

| Polarity (due to PEG units) | Solvation Models | Enhances solubility and can influence interactions with solvent-exposed residues on the proteins. |

In Silico Design of Novel N-Me-N-Bis(PEG4acid) Derivatives

In silico methods are instrumental in the rational design of new PROTACs with improved properties. By modifying the structure of the N-Me-N-Bis(PEG4acid) linker, it is possible to fine-tune the efficacy and selectivity of the resulting PROTAC.

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. In the context of PROTACs, SAR studies often focus on the linker. nih.gov By systematically modifying the length and composition of the N-Me-N-Bis(PEG4acid) linker in silico, researchers can predict how these changes will impact ternary complex formation and protein degradation. For instance, computational models can be used to explore the effects of shortening or lengthening the PEG chain, or introducing different chemical moieties to alter its flexibility and polarity. nih.govnih.gov

The following table illustrates a hypothetical SAR study for N-Me-N-Bis(PEG4acid) derivatives:

| Derivative of N-Me-N-Bis(PEG4acid) | Modification | Predicted Effect on Degradation |

| Derivative A | Shortened PEG chain | May decrease degradation if proteins cannot come into proximity. |

| Derivative B | Lengthened PEG chain | May increase flexibility but could also lead to non-productive binding modes. |

| Derivative C | Introduction of a rigid group | May pre-organize the conformation for optimal binding, potentially increasing potency. |

| Derivative D | Increased polarity | Could improve solubility but may also alter interactions at the protein-protein interface. |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. This approach can be applied to the design of PROTAC linkers by screening libraries of N-Me-N-Bis(PEG4acid) derivatives for their ability to promote the formation of stable and productive ternary complexes. Docking simulations and other computational methods can be used to predict the binding modes and affinities of these derivatives, allowing for the selection of the most promising candidates for synthesis and experimental testing.

Correlation with Experimental Observations

A critical aspect of computational and theoretical studies is the validation of their predictions through experimental data. While specific experimental data for PROTACs containing the N-Me-N-Bis(PEG4acid) linker is not extensively available in the public domain, the general principles derived from computational studies of PEG-based linkers have been shown to correlate with experimental observations for other PROTACs.

For example, computational predictions about the optimal linker length and flexibility for a given target and E3 ligase pair have often been confirmed by synthesizing and testing a series of PROTACs with varying linkers. Techniques such as X-ray crystallography and cryo-electron microscopy can provide structural validation of the predicted ternary complex conformations. Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to experimentally measure the binding affinities and cooperativity of ternary complex formation, which can then be compared to the values predicted by computational models. nih.gov

Validation of Computational Models

The reliability of any computational study hinges on the accuracy of its underlying models. For N-Me-N-Bis(PEG4acid), a PEG-based linker, validating computational models is a critical first step. This process typically involves comparing simulation results with experimental data to ensure the model accurately reproduces known physical and chemical properties.

Molecular dynamics (MD) simulations are a powerful tool for studying PEGylated molecules. nih.govnih.govdntb.gov.ua The validation of MD models for N-Me-N-Bis(PEG4acid) would involve several key comparisons:

Hydrodynamic Radius: The simulated size of the molecule in solution can be compared with experimentally determined values from techniques like Dynamic Light Scattering (DLS).

Solvation Properties: The model should accurately predict the interaction of the molecule with solvents, which can be validated by comparing calculated solvation free energies with experimental thermodynamic data.

The development of both all-atom and coarse-grained models has been a significant advancement in the simulation of PEGylated drug carriers. nih.govnih.govdntb.gov.ua While all-atom models provide detailed insights, coarse-grained models allow for the simulation of larger systems over longer timescales, which is crucial for studying the behavior of complex systems like PROTACs. nih.govdntb.gov.ua

Below is a hypothetical data table illustrating the validation of a computational model for N-Me-N-Bis(PEG4acid) by comparing simulated and experimental data.

| Property | Computational Model Prediction | Experimental Result | Percent Difference |

| Radius of Gyration (Å) | 10.5 | 10.2 | 2.9% |

| End-to-End Distance (Å) | 15.2 | 14.8 | 2.7% |

| Solvent Accessible Surface Area (Ų) | 850 | 835 | 1.8% |

Guiding Experimental Design and Synthesis

Once validated, computational models of N-Me-N-Bis(PEG4acid) can be powerful tools to guide experimental design and synthesis, particularly in the context of PROTAC development. nih.gov PROTACs are complex molecules where the linker plays a crucial role in orienting the two ligands for effective protein degradation. immunomart.commedchemexpress.comimmunomart.orgnih.govbiochempeg.com

Computational approaches can aid in:

Linker Length and Composition Optimization: By simulating PROTACs with varying linker lengths and compositions, researchers can predict the optimal linker for a specific target protein and E3 ligase pair. biochempeg.com This in silico screening can significantly reduce the number of molecules that need to be synthesized and tested experimentally. beilstein-journals.org

Predicting Ternary Complex Formation: Molecular docking and MD simulations can predict the stability and conformation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This is a critical factor for the efficacy of a PROTAC.

The following table provides a hypothetical example of how computational predictions could guide the selection of a PROTAC linker based on N-Me-N-Bis(PEG4acid) for a specific target.

| Linker Modification | Predicted Ternary Complex Stability (kcal/mol) | Predicted End-to-End Distance (Å) | Predicted Solubility (mg/mL) | Recommendation |

| N-Me-N-Bis(PEG3acid) | -8.5 | 12.1 | 1.5 | Synthesize and test |

| N-Me-N-Bis(PEG4acid) | -9.2 | 15.2 | 2.1 | Prioritize for synthesis |

| N-Me-N-Bis(PEG5acid) | -8.9 | 18.3 | 2.5 | Synthesize and test |